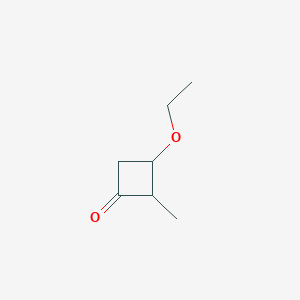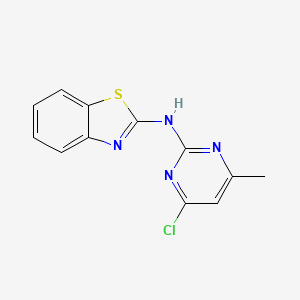![molecular formula C18H32O3Sn B13906291 1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)
1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one is a chemical compound with the molecular formula C18H32O3Sn and a molecular weight of 415.16 g/mol . This compound is characterized by the presence of a tributylstannyl group attached to a dioxaspiro structure, making it a unique organotin compound.
Preparation Methods
The synthesis of 1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one typically involves the reaction of a suitable precursor with tributyltin hydride. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity .
Chemical Reactions Analysis
1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one involves its interaction with molecular targets through the tributylstannyl group. This group can form bonds with various substrates, facilitating reactions such as cross-coupling and substitution. The pathways involved include the activation of the spiro structure and the subsequent formation of new chemical bonds .
Comparison with Similar Compounds
1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one can be compared with other organotin compounds such as:
Tributyltin chloride: Similar in structure but lacks the dioxaspiro moiety.
Tributyltin hydride: Used as a reagent in the synthesis of the compound.
Tributyltin acetate: Another organotin compound with different reactivity and applications.
The uniqueness of this compound lies in its spiro structure, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C18H32O3Sn |
|---|---|
Molecular Weight |
415.2 g/mol |
IUPAC Name |
1-tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one |
InChI |
InChI=1S/C6H5O3.3C4H9.Sn/c7-5-1-2-6(5)8-3-4-9-6;3*1-3-4-2;/h1H,3-4H2;3*1,3-4H2,2H3; |
InChI Key |
AKGZDSUHAPOHRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=O)C12OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B13906222.png)


![2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13906237.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)




![4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13906268.png)
![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)
![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)

